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molecular formula C22H18N4O2 B2937073 N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea CAS No. 866131-45-5

N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea

Cat. No. B2937073
M. Wt: 370.412
InChI Key: HNYMIBDUKIOVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592415B2

Procedure details

To a solution of (3-quinoxalin-2-ylphenyl)amine (2.21 g, 10 mmol) in hot toluene, 4-methoxyphenyl isocyanate (1.42 g, 10 mmol) was added and the reaction mixture was heated at reflux for 2 hrs. The mixture was cooled to room temperature, the resulting precipitate was filtered, washed with hexane and dried to afford 1-(4-methoxyphenyl)-3-[3-(quinoxalin-2-yl)phenyl]urea (2.3 g, 62% yield). LCMS calculated for C22H18N4O2 (M+H): 370.41. found 371. 1H-NMR (DMSO-d6, 250 Mhz) δH: 9.52 (1H, s), 8.95 (1H, br. s), 8.55 (1H, br. s), 8.42 (1H, m), 8.20-8.10 (2H, m), 7.96-7.80 (3H, m), 7.75-7.65 (1H, m), 7.55-7.46 (1H, m), 7.45-7.35 (2H, m), 6.92-6.85 (2H, m), 3.72 (3H, s).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][C:2]=1[C:11]1[CH:12]=[C:13]([NH2:17])[CH:14]=[CH:15][CH:16]=1.[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([N:26]=[C:27]=[O:28])=[CH:22][CH:21]=1>C1(C)C=CC=CC=1>[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([NH:26][C:27]([NH:17][C:13]2[CH:14]=[CH:15][CH:16]=[C:11]([C:2]3[CH:3]=[N:4][C:5]4[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=4)[N:1]=3)[CH:12]=2)=[O:28])=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
N1=C(C=NC2=CC=CC=C12)C=1C=C(C=CC1)N
Name
Quantity
1.42 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC(=O)NC1=CC(=CC=C1)C1=NC2=CC=CC=C2N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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